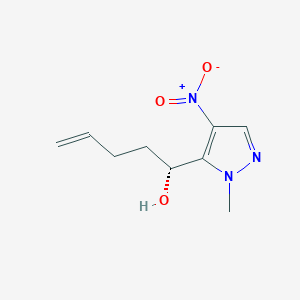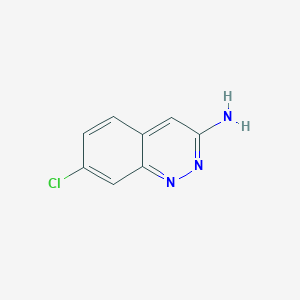![molecular formula C15H19N3OS B11774013 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimetil-1H-pirrol-1-il)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbohidrazida es un compuesto orgánico complejo que presenta un anillo de pirrol y una porción de tetrahidrobenzo[b]tiofeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2,5-Dimetil-1H-pirrol-1-il)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbohidrazida típicamente involucra la condensación de 2,5-dimetilpirrol con un derivado de tiofeno adecuado bajo condiciones controladas. La reacción se lleva a cabo a menudo en presencia de un catalizador y bajo condiciones de reflujo para asegurar una reacción completa .
Métodos de Producción Industrial
Esto incluiría optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, así como implementar medidas de seguridad para el manejo de reactivos potencialmente peligrosos .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2,5-Dimetil-1H-pirrol-1-il)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales como carbonilos o carboxilos.
Reducción: Esto se puede utilizar para reducir cualquier doble enlace o grupo funcional presente en la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones normalmente implican temperaturas controladas y el uso de solventes como diclorometano o etanol .
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir un derivado de cetona o ácido carboxílico, mientras que la sustitución podría introducir una variedad de grupos funcionales .
Aplicaciones Científicas De Investigación
2-(2,5-Dimetil-1H-pirrol-1-il)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: El compuesto se está investigando por sus potenciales propiedades terapéuticas, incluidas las actividades antibacterianas y anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 2-(2,5-Dimetil-1H-pirrol-1-il)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbohidrazida involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o interactuar con el ADN para ejercer sus efectos. Las vías exactas y los objetivos moleculares aún se encuentran bajo investigación, pero los estudios preliminares sugieren que puede afectar procesos celulares como la división celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-(2,5-Dimetil-1H-pirrol-1-il)tiofeno-2-carboxílico: Este compuesto comparte una estructura similar de pirrol y tiofeno pero difiere en sus grupos funcionales.
Ácido 4-(2,5-Dimetil-1H-pirrol-1-il)benzoico: Otro compuesto similar con un anillo de pirrol pero unido a una porción de ácido benzoico.
Singularidad
Lo que distingue a 2-(2,5-Dimetil-1H-pirrol-1-il)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carbohidrazida es su combinación única de un anillo de pirrol y una porción de tetrahidrobenzo[b]tiofeno, lo que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H19N3OS |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-8-10(2)18(9)15-13(14(19)17-16)11-5-3-4-6-12(11)20-15/h7-8H,3-6,16H2,1-2H3,(H,17,19) |
Clave InChI |
PJFHORMYIIAALU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)

![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)







